molecular formula C20H22FN7O B2910428 1-cyclopentanecarbonyl-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 923512-27-0

1-cyclopentanecarbonyl-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B2910428
CAS No.: 923512-27-0
M. Wt: 395.442
InChI Key: XRYNGRPKKCRMQH-UHFFFAOYSA-N
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Description

1-Cyclopentanecarbonyl-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a novel chemical entity designed for advanced biochemical research, particularly in the field of oncology and kinase signaling pathways. Its structure incorporates a triazolopyrimidine core, a scaffold recognized for its potential to function as a potent kinase inhibitor by competing with ATP for binding at the catalytic domain of target enzymes . This core heteroaromatic system is engineered to occupy the adenine binding pocket, while the 4-fluorophenyl substituent is positioned to interact with adjacent hydrophobic regions, a common feature in established kinase inhibitors . The piperazine linker, functionalized with a cyclopentanecarbonyl group, provides a spatially defined moiety that may contribute to binding affinity and selectivity, influencing the compound's overall pharmacokinetic profile. Research into analogous triazolopyridine and pyrazolopyrimidine compounds has demonstrated their significant utility as inhibitors of specific kinases, such as Apoptosis Signal-regulating Kinase (ASK) and the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . These protein kinases are critically involved in cellular processes including growth, differentiation, and survival, and their dysregulation is a hallmark of numerous pathological states, including various cancers . Consequently, this compound presents a valuable research tool for investigating the role of these kinases in disease models, facilitating the study of cell proliferation, apoptosis, and mechanism-of-action for novel therapeutic candidates. It is supplied exclusively for research applications in laboratory settings.

Properties

IUPAC Name

cyclopentyl-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN7O/c21-15-5-7-16(8-6-15)28-19-17(24-25-28)18(22-13-23-19)26-9-11-27(12-10-26)20(29)14-3-1-2-4-14/h5-8,13-14H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYNGRPKKCRMQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentanecarbonyl-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine involves multiple steps, starting with the preparation of the triazolopyrimidine core. This core is typically synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazolopyrimidine core, while substitution reactions can introduce new functional groups to the fluorophenyl or piperazine rings .

Scientific Research Applications

Cyclopentyl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored as a potential therapeutic agent, particularly as a protein kinase inhibitor for cancer treatment.

Mechanism of Action

The mechanism of action of 1-cyclopentanecarbonyl-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways that promote cell proliferation, making it effective against cancer cells. The triazolopyrimidine core is crucial for binding to the active site of the kinase, while the other functional groups enhance its selectivity and potency .

Comparison with Similar Compounds

Key Observations :

  • Aryl Group Effects : Replacing 4-fluorophenyl with 4-chlorophenyl (as in ) may alter electronic properties and binding affinity, as fluorine’s electronegativity differs from chlorine’s polarizability.
  • Biological Implications : The 4-phenylbutan-1-one analogue demonstrates how extended aliphatic chains can enhance hydrophobic interactions but may reduce metabolic stability.

Pharmacological and Physicochemical Properties

  • Lipophilicity: The cyclopentanecarbonyl group likely confers moderate logP values (~2.5–3.5), intermediate between aromatic sulfonyl (higher polarity) and phenylbutanone (higher lipophilicity) derivatives.
  • Solubility : Piperazine derivatives generally exhibit poor aqueous solubility, necessitating formulation adjustments for in vivo studies .
  • Target Engagement : Fluorine’s electronegativity may enhance binding to kinase ATP pockets, as demonstrated in 4-fluorobenzylpiperazine kinase inhibitors .

Biological Activity

1-Cyclopentanecarbonyl-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a piperazine moiety linked to a triazolo-pyrimidine derivative, suggests it may exhibit diverse biological activities. This article reviews the biological activity of this compound based on available research findings.

Structural Characteristics

The compound has the following structural formula:

C20H22FN7O\text{C}_{20}\text{H}_{22}\text{F}\text{N}_{7}\text{O}

Key features include:

  • Piperazine Ring : Provides basic properties and potential for interaction with biological targets.
  • Triazolo-Pyrimidine Core : Known for various pharmacological activities, including antitumor and antimicrobial effects.
  • Cyclopentanecarbonyl Group : May enhance lipophilicity and cellular uptake.

Synthesis

The synthesis of 1-cyclopentanecarbonyl-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine can be achieved through several methods involving cyclization and coupling reactions. The structural confirmation is typically performed using techniques such as NMR and mass spectrometry .

Antitumor Activity

Research indicates that compounds similar to 1-cyclopentanecarbonyl-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine exhibit notable antitumor properties. For instance:

  • A study demonstrated that derivatives of triazole-pyrimidine compounds showed significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) .
  • The compound's activity was assessed using IC50 values, with some derivatives showing values as low as 6.2 μM against HCT-116 cells.

Antimicrobial Activity

The compound also displays promising antimicrobial properties:

  • Similar triazole derivatives have shown antibacterial and antifungal activities against various pathogens. For example, compounds were evaluated against Mycobacterium tuberculosis, exhibiting varying degrees of inhibition compared to standard drugs .

The biological mechanisms underlying the activity of 1-cyclopentanecarbonyl-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine are believed to involve:

  • Inhibition of Enzymatic Pathways : Targeting key enzymes involved in cellular proliferation and survival.
  • Interaction with DNA : Some triazole derivatives are known to intercalate DNA or inhibit topoisomerases.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Anticancer Activity :
    • Compounds derived from piperazine showed significant cytotoxicity against MCF-7 cells with IC50 values ranging from 10 μM to 30 μM.
    • The effectiveness was attributed to their ability to induce apoptosis in cancer cells .
  • Antibacterial Screening :
    • A series of piperazine derivatives were tested against Gram-positive and Gram-negative bacteria.
    • Results indicated that certain derivatives exhibited potent antibacterial activity comparable to established antibiotics .

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